Maltoheptaose: A Technical Guide for Researchers and Drug Development Professionals
Maltoheptaose: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, physicochemical properties, biological roles, and analytical methodologies of maltoheptaose.
Introduction
Maltoheptaose is a linear oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds.[1][2] As a member of the maltooligosaccharide family, it serves as a valuable tool in various scientific and biomedical research areas.[3] Its defined structure makes it an ideal substrate for studying the activity of α-amylases and other carbohydrate-active enzymes.[4][5] This technical guide provides a comprehensive overview of maltoheptaose, focusing on its chemical and physical properties, biological significance, and the experimental protocols relevant to its study. This document is intended for researchers, scientists, and drug development professionals who are interested in the biochemistry of carbohydrates and their interactions with biological systems.
Chemical Structure and Identification
Maltoheptaose is a heptasaccharide of D-glucose.[6] The glucose monomers are connected in a linear fashion through α-1,4 glycosidic linkages.[1] The chemical structure and identifying information for maltoheptaose are summarized below.
| Identifier | Value |
| IUPAC Name | (2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal[5] |
| Synonyms | Amyloheptaose, Maltoheptaose DP7[2][4] |
| CAS Number | 34620-78-5[3] |
| Molecular Formula | C42H72O36[3] |
| Molecular Weight | 1153.00 g/mol [3] |
Physicochemical Properties
The physicochemical properties of maltoheptaose are crucial for its handling, storage, and application in experimental settings. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [6][7] |
| Melting Point | >213 °C (decomposition) | [4] |
| Boiling Point | 1492.7 ± 65.0 °C (Predicted) | [7][8] |
| Density | 1.85 ± 0.1 g/cm³ (Predicted) | [7][8] |
| Solubility | ||
| H₂O | ≥ 250 mg/mL | [1] |
| DMSO | ~20 mg/mL | [9][10] |
| DMF | ~20 mg/mL | [10] |
| PBS (pH 7.2) | ~2 mg/mL | [9][10] |
| Specific Rotation ([α]) | Not available in the search results. This property is important for chiral molecules like carbohydrates and is measured using a polarimeter. It indicates the extent to which the substance rotates plane-polarized light.[11][12][13] |
Biological Significance and Applications
Maltoheptaose plays a significant role in various biological contexts, primarily related to carbohydrate metabolism.
-
Substrate for α-Amylase: Maltoheptaose is a well-defined substrate for α-amylases, enzymes that hydrolyze α-1,4-glycosidic bonds in starch and other glucans. This property is extensively used in biochemical assays to determine α-amylase activity in various biological samples, including serum and saliva.[14]
-
Bacterial Metabolism: In bacteria such as Escherichia coli, maltoheptaose is transported into the cell via the maltose/maltodextrin transport system, which is a type of ATP-binding cassette (ABC) transporter. This system includes a periplasmic maltose-binding protein (MBP or MalE) that captures the oligosaccharide and delivers it to the membrane-spanning transporter complex (MalF and MalG) for translocation into the cytoplasm, powered by ATP hydrolysis by MalK.[15]
-
Research Applications: Beyond its use in enzyme assays, maltoheptaose serves as a standard for the analysis of oligosaccharides.[4] It has also been utilized in studies of protein-carbohydrate interactions, such as its binding to the periplasmic cyclodextrin binding protein CymE from Klebsiella oxytoca.[1]
Experimental Protocols
Determination of α-Amylase Activity using a Chromogenic Substrate
This protocol describes a coupled enzymatic assay for the determination of α-amylase activity using a chemically modified maltoheptaose substrate, ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7).
Principle: α-amylase hydrolyzes the EPS-G7 substrate. The resulting fragments are then acted upon by an α-glucosidase, which releases 4-nitrophenol. The rate of 4-nitrophenol formation is directly proportional to the α-amylase activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[16][17]
Reagents and Equipment:
-
Ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7) substrate solution (3.5 mmol/L)
-
α-glucosidase (7.1 kU/L)
-
HEPES buffer (50 mmol/L, pH 7.15)
-
Sodium chloride (70 mmol/L)
-
Calcium chloride (1 mmol/L)
-
Spectrophotometer capable of reading at 405 nm
-
Temperature-controlled cuvette holder (37 °C)
Procedure:
-
Prepare the reaction mixture containing EPS-G7, α-glucosidase, sodium chloride, and calcium chloride in HEPES buffer.
-
Pre-incubate the reaction mixture at 37 °C for a sufficient time to reach thermal equilibrium.
-
Add the sample containing α-amylase to the reaction mixture.
-
Immediately start monitoring the absorbance at 405 nm for a period of 3 minutes after an initial lag phase of 2 minutes.[16]
-
Calculate the rate of change in absorbance per minute (ΔA/min). The α-amylase activity is then calculated based on the molar extinction coefficient of 4-nitrophenol.
Caption: Workflow for the enzymatic assay of α-amylase activity.
Analysis of Maltoheptaose by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive and selective method for the analysis of carbohydrates, including maltoheptaose, without the need for derivatization.[18][19]
Principle: At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing them to be separated by anion-exchange chromatography. The separated carbohydrates are then detected by pulsed amperometry, which involves their oxidation at the surface of a gold electrode.[18]
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector with a gold working electrode.
-
An anion-exchange column suitable for carbohydrate analysis, such as the Dionex CarboPac™ series (e.g., PA-100 or PA20).[20][21]
General Procedure:
-
Sample Preparation: Dissolve the maltoheptaose standard or sample in high-purity water.
-
Chromatographic Separation:
-
Equilibrate the anion-exchange column with the initial mobile phase conditions (typically a sodium hydroxide solution).
-
Inject the sample onto the column.
-
Elute the carbohydrates using a gradient of sodium hydroxide and/or sodium acetate. The specific gradient will depend on the complexity of the sample and the specific column being used.
-
-
Detection:
-
Detect the eluted maltoheptaose using a pulsed amperometric detector with an appropriate waveform for carbohydrate analysis.
-
-
Data Analysis:
-
Identify the maltoheptaose peak based on its retention time compared to a standard.
-
Quantify the amount of maltoheptaose by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
-
Visualization of Biological Pathways
Maltodextrin Transport in E. coli
The following diagram illustrates the pathway for the uptake of maltoheptaose and other maltodextrins from the periplasm into the cytoplasm of E. coli.
Caption: Bacterial maltodextrin ABC transporter system.
Conclusion
Maltoheptaose is a well-characterized oligosaccharide with significant applications in biochemical research and diagnostics. Its defined chemical structure and physicochemical properties make it an invaluable tool for studying carbohydrate-active enzymes and transport systems. The experimental protocols outlined in this guide provide a foundation for researchers to utilize maltoheptaose in their studies. Further research into the interactions of maltoheptaose and other maltooligosaccharides with biological systems will continue to enhance our understanding of carbohydrate biochemistry and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MALTOHEPTAOSE | 34620-78-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Maltoheptaose - CARBOEXPERT [carboexpert.com]
- 5. Maltoheptaose | C42H72O36 | CID 169622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Maltoheptaose ≥60% (HPLC) | 34620-78-5 [sigmaaldrich.com]
- 7. MALTOHEPTAOSE CAS#: 34620-78-5 [m.chemicalbook.com]
- 8. MALTOHEPTAOSE | 34620-78-5 [amp.chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Maltoheptaose | CAS 34620-78-5 | Cayman Chemical | Biomol.com [biomol.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
- 13. Carbohydrate Optical Rotation Data [glycodata.org]
- 14. medkoo.com [medkoo.com]
- 15. Binding protein-dependent uptake of maltose into cells via an ATP-binding cassette transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. aafco.org [aafco.org]
- 21. lcms.cz [lcms.cz]
